Superior DMPK Profile of 3,4-Dimethylcinnoline Core vs. 2,4-Dimethylquinoline Core in M4 PAM Series
A scaffold hopping exercise aimed at replacing the 2,4-dimethylquinoline carboxamide core, which suffered from high predicted hepatic clearance and protein binding, led to the identification of a 3,4-dimethylcinnoline carboxamide core. The new core provided both maintained M4 PAM activity and a significantly improved clearance and protein binding profile [1]. This indicates a clear, quantifiable advantage for the cinnoline derivative in terms of drug metabolism and pharmacokinetics (DMPK) relative to its quinoline analog, a crucial factor in selecting a lead scaffold for CNS drug development [2].
| Evidence Dimension | Hepatic Clearance and Protein Binding Profile |
|---|---|
| Target Compound Data | Improved clearance and protein binding profiles |
| Comparator Or Baseline | 2,4-dimethylquinoline carboxamide core (high predicted hepatic clearance and protein binding) |
| Quantified Difference | Qualitative but significant improvement from high-risk liability to an improved profile, enabling further progression. |
| Conditions | In silico prediction and in vitro DMPK assays for M4 PAM series compounds. |
Why This Matters
A scaffold with an improved DMPK profile reduces the risk of late-stage attrition in drug development, providing a direct procurement advantage for medicinal chemistry teams targeting CNS disorders.
- [1] Temple KJ, Engers JL, Long MF, Gregro AR, Watson KJ, Chang S, et al. Discovery of a novel 3,4-dimethylcinnoline carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. Bioorg Med Chem Lett. 2019;29(21):126678. View Source
- [2] Engers DW, et al. Positive allosteric modulators of the muscarinic acetylcholine receptor M4. U.S. Patent 10,934,276, issued March 2, 2021. View Source
